molecular formula C26H24N2O2S2 B301564 N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide

N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide

Katalognummer B301564
Molekulargewicht: 460.6 g/mol
InChI-Schlüssel: RBCINRMJQBCAJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide, also known as ABTL0812, is a novel small molecule that has gained attention in the scientific community due to its potential applications in cancer therapy.

Wirkmechanismus

N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide exerts its anticancer effects through multiple mechanisms. It selectively targets cancer cells by inducing oxidative stress and inhibiting the activity of mitochondrial complex I. This leads to the activation of the unfolded protein response and ultimately results in cancer cell death. N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide also induces autophagy in cancer cells, which further enhances its anticancer effects.
Biochemical and Physiological Effects:
N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It induces oxidative stress and inhibits the activity of mitochondrial complex I, leading to the activation of the unfolded protein response and ultimately resulting in cancer cell death. N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide also induces autophagy in cancer cells, which further enhances its anticancer effects. Additionally, N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been extensively studied in preclinical models and has shown promising results in cancer therapy. However, there are also limitations to using N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide in lab experiments. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide is complex and not fully understood, which may make it difficult to optimize its use in cancer therapy.

Zukünftige Richtungen

There are several future directions for research on N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide. One area of focus is the optimization of its use in combination with chemotherapy and radiotherapy. Another area of focus is the development of more selective and potent derivatives of N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide and its potential applications in cancer therapy. Finally, clinical trials are needed to determine the safety and efficacy of N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide in humans.

Synthesemethoden

N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide is synthesized through a multistep process that involves the coupling of 2-allylphenol with 2-chloroethylthiol in the presence of a base. The resulting product is then reacted with 2-aminobenzothiazole to form the final compound, N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide.

Wissenschaftliche Forschungsanwendungen

N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively target cancer cells by inducing oxidative stress and inhibiting the activity of mitochondrial complex I. This leads to the activation of the unfolded protein response and ultimately results in cancer cell death. N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models.

Eigenschaften

Produktname

N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide

Molekularformel

C26H24N2O2S2

Molekulargewicht

460.6 g/mol

IUPAC-Name

4-methyl-N-[2-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C26H24N2O2S2/c1-3-6-19-7-4-5-8-23(19)30-15-16-31-26-28-22-14-13-21(17-24(22)32-26)27-25(29)20-11-9-18(2)10-12-20/h3-5,7-14,17H,1,6,15-16H2,2H3,(H,27,29)

InChI-Schlüssel

RBCINRMJQBCAJS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCCOC4=CC=CC=C4CC=C

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCCOC4=CC=CC=C4CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.